An In-depth Technical Guide to the Physicochemical Properties of 2-(3-aminophenyl)-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-aminophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-aminophenyl)-1H-indole, a molecule of interest in medicinal chemistry due to the prevalence of the indole scaffold in biologically active compounds. Given the limited availability of direct experimental data for this specific derivative, this document combines known values for the core structure and related compounds with detailed, generalized experimental protocols to enable researchers to determine these properties.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an aminophenyl group at the 2-position of the indole ring is expected to significantly influence its polarity, solubility, and acid-base properties compared to the parent indole structure.
Data Presentation
The following table summarizes the known and estimated physicochemical properties of 2-(3-aminophenyl)-1H-indole.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₂N₂ | - |
| Molecular Weight | 208.26 g/mol | PubChem[1] |
| Melting Point | 166-167 °C (for 2-(3-nitrophenyl)-1H-indole) | Estimated from related compound[2] |
| Boiling Point | Not available | - |
| Solubility | Expected to have moderate solubility in polar organic solvents and low solubility in water. Solubility is pH-dependent. | Inferred from related compounds[3][4] |
| pKa | Not available | - |
| logP | Not available | - |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below. These protocols are based on established methods for indole derivatives and aromatic amines.
Synthesis of 2-(3-aminophenyl)-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives.[3][5][6][7] This protocol outlines the synthesis of 2-(3-aminophenyl)-1H-indole from 3-aminoacetophenone and phenylhydrazine.
Materials:
-
3-Aminoacetophenone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, sulfuric acid)
-
Ethanol
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask, dissolve 1 equivalent of 3-aminoacetophenone in ethanol.
-
Add 1.1 equivalents of phenylhydrazine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The phenylhydrazone may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Wash the crude product with cold ethanol and dry.
-
-
Indolization:
-
Place the dried phenylhydrazone in a round-bottom flask.
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the hydrazone).
-
Heat the mixture to 100-150 °C with stirring for 1-3 hours. Monitor the reaction by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude 2-(3-aminophenyl)-1H-indole by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified compound.
-
Determination of Melting Point
The melting point is a crucial indicator of purity.[8]
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillaries (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the sample of 2-(3-aminophenyl)-1H-indole is completely dry and in a fine powder form. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into a melting point capillary to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[9]
Materials:
-
2-(3-aminophenyl)-1H-indole
-
A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), n-octanol)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of 2-(3-aminophenyl)-1H-indole to a series of scintillation vials.
-
Add a known volume (e.g., 2 mL) of each solvent to the respective vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculate the solubility in each solvent, taking into account the dilution factor, and express the results in mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable groups.[10]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare a solution of 2-(3-aminophenyl)-1H-indole of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).
-
Immerse the calibrated pH electrode in the solution and begin stirring.
-
Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve. Due to the presence of two basic nitrogen atoms (the indole nitrogen and the aniline nitrogen), two pKa values may be observed.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a key measure of lipophilicity.[6]
Materials:
-
2-(3-aminophenyl)-1H-indole
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument (HPLC or UV-Vis)
Procedure:
-
Prepare a stock solution of 2-(3-aminophenyl)-1H-indole in either water-saturated n-octanol or n-octanol-saturated water.
-
In a separatory funnel or centrifuge tube, add equal volumes of the water-saturated n-octanol and the n-octanol-saturated water.
-
Add a small, known amount of the stock solution to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Mandatory Visualizations
Caption: Workflow for the Fischer Indole Synthesis of 2-(3-aminophenyl)-1H-indole.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. rsc.org [rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. webqc.org [webqc.org]
- 4. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
